7-氯-4-((3-(4-乙基苯基)-1,2,4-噁二唑-5-基)甲基)-2H-苯并[b][1,4]噁嗪-3(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]oxazin-3(4H)-one core, which is a type of heterocyclic compound. The molecule also has a 1,2,4-oxadiazol ring and an ethylphenyl group attached to it. These structural features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The presence of the oxadiazol and benzo[b][1,4]oxazin-3(4H)-one rings suggests that it might undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the compound’s functional groups, but specific properties like melting point, boiling point, and solubility would need to be determined experimentally .科学研究应用
合成与表征
合成与表征是此类化合物研究的基础方面。研究重点关注含有不同部分的新型1,3,4-恶二唑衍生物的合成,这些衍生物的特征在于各种光谱方法,如红外、核磁共振和质谱。这些方法有助于理解这些化合物的结构和化学性质 (Li Yingju, 2014).
生物和药理筛选
合成的化合物已对其生物和药理活性进行了广泛评估。这包括抗菌、抗癌和抗炎活性。例如,一些衍生物对各种癌细胞系显示出有希望的结果,表明它们作为治疗剂的潜力 (Salahuddin et al., 2014)。此外,已合成新型咔唑衍生物并测试了它们的抗菌和抗真菌活性,一些化合物表现出显着的效果 (D. Sharma et al., 2014).
抗菌活性
这些化合物的抗菌性能尤其令人感兴趣。例如,已合成了一些新的1,2,4-三唑衍生物,并显示出对测试微生物具有良好或中等的活性,表明它们作为抗菌剂的潜在用途 (H. Bektaş et al., 2010).
光致发光性质
已合成含有1,3,4-恶二唑荧光团的化合物,并对其光致发光性质进行了研究。这些研究揭示了此类化合物在开发具有理想光学性质的新材料中的潜力 (Jie Han et al., 2010).
作用机制
安全和危害
属性
IUPAC Name |
7-chloro-4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-12-3-5-13(6-4-12)19-21-17(26-22-19)10-23-15-8-7-14(20)9-16(15)25-11-18(23)24/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNDZTCJWMZYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。